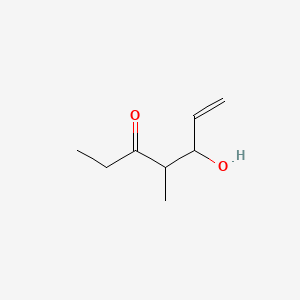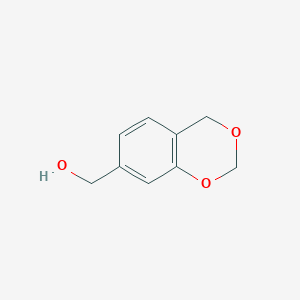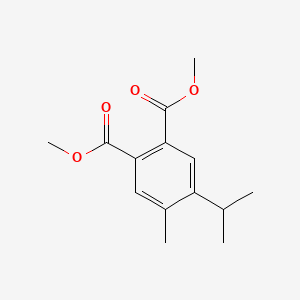
1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester is an organic compound with a complex structure It is a derivative of benzenedicarboxylic acid, featuring methyl and isopropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester typically involves esterification reactions. One common method is the reaction of 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high-quality product.
化学反応の分析
Types of Reactions
4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ester groups.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products Formed
Oxidation: 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid.
Reduction: 4-Methyl-5-(1-methylethyl)-1,2-benzenedimethanol.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with biological pathways. The aromatic ring and substituents can also participate in various biochemical reactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
Dimethyl terephthalate: Another ester of benzenedicarboxylic acid, but with different substituents.
Dimethyl isophthalate: Similar structure but with different positions of the ester groups.
Uniqueness
4-Methyl-5-(1-methylethyl)-1,2-benzenedicarboxylic acid dimethyl ester is unique due to the presence of both methyl and isopropyl groups, which influence its chemical reactivity and potential applications. Its specific structure allows for distinct interactions in chemical and biological systems, setting it apart from other similar compounds.
特性
CAS番号 |
55044-59-2 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
dimethyl 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-8(2)10-7-12(14(16)18-5)11(6-9(10)3)13(15)17-4/h6-8H,1-5H3 |
InChIキー |
FZBIHUWXOTWRGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(C)C)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


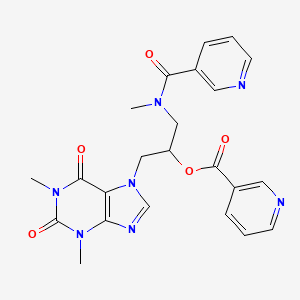
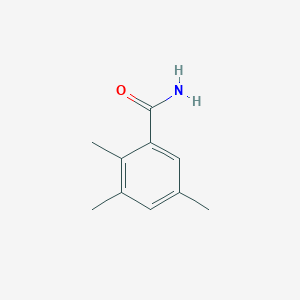
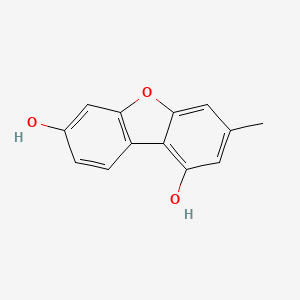
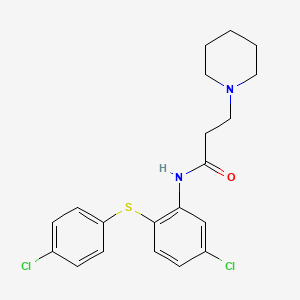
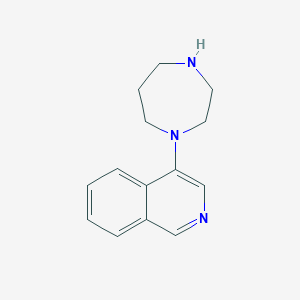
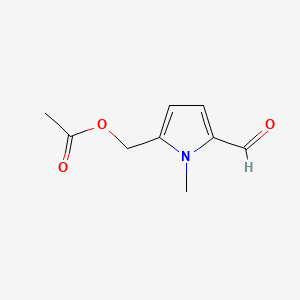
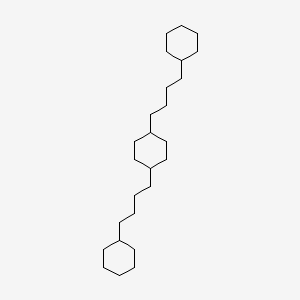
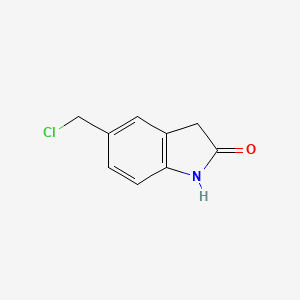
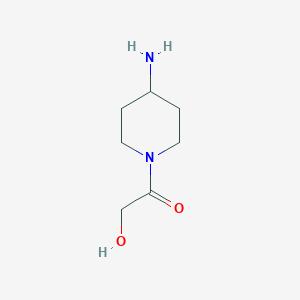
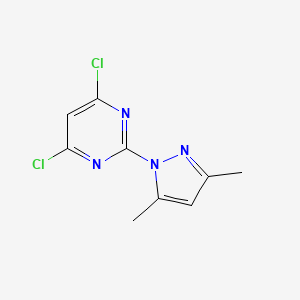
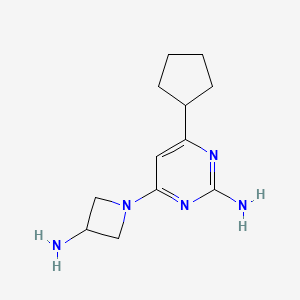
![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
